2-chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
Description
2-Chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a pyridinylmethyl group, and a carbamothioyl group attached to a benzamide core. Its molecular formula is C19H15ClN2OS, and it has a molecular weight of approximately 354.85 g/mol.
Properties
IUPAC Name |
2-chloro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-18-4-2-1-3-17(18)19(25)24-20(26)23-16-7-5-14(6-8-16)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDQJUSRFMSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 4-(pyridin-4-ylmethyl)aniline to yield the final product. The reaction conditions often include maintaining the reaction mixture at room temperature and using acetone as the solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis is carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed:
Substitution Reactions: The major products are substituted benzamides with various functional groups.
Oxidation and Reduction Reactions: The major products include sulfoxides, sulfones, amines, and thiols.
Hydrolysis: The major products are amines and carboxylic acids.
Scientific Research Applications
2-Chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and growth . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.
Comparison with Similar Compounds
2-Chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide can be compared with other similar compounds, such as:
2-Chloro-N-{[5-chloropyridin-2-yl]carbamothioyl}benzamide: This compound has an additional chloro group on the pyridine ring, which may alter its chemical and biological properties.
N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide: This compound lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
2-Hydroxy-N-{[pyridin-2-ylmethyl]benzamide}: This compound has a hydroxy group instead of a chloro group, which may influence its solubility and biological activity.
The uniqueness of 2-chloro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
